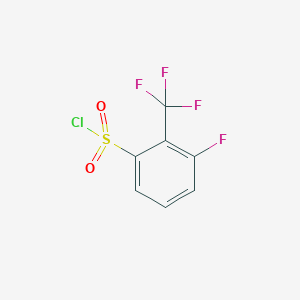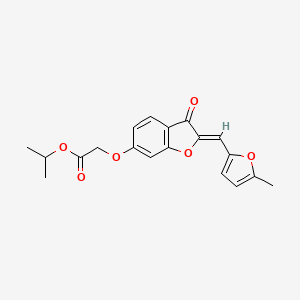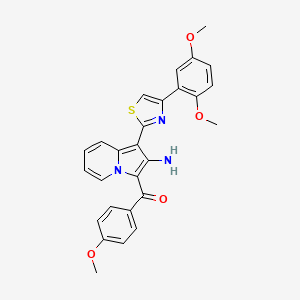
(2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
A lot of work has been done on the thiazole ring to find new compounds related to this scaffold . The synthetic route to the target compounds is presented in Scheme 1 . 2-Amino-5-bromobenzenethiol was reacted with thiazole-2-carbaldehyde in the presence of zinc oxide nanoparticles used as the catalyst in absolute ethanol to afford pure compound 6-bromo-2-(thiazol-2-yl)benzo .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
Applications De Recherche Scientifique
- The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, assessing cytotoxicity and apoptosis induction .
- Thiazoles often exhibit antioxidant properties. Investigating the radical-scavenging ability of this compound could provide insights into its potential as a natural antioxidant .
- Thiazoles have been explored as antimicrobial agents. Researchers could evaluate the compound’s efficacy against bacteria, fungi, and other pathogens .
- Determining its minimum inhibitory concentration (MIC) against clinical isolates would guide its practical use .
- The indolizin-3-yl moiety might contribute to antiviral properties. Molecular docking studies could explore its interactions with viral proteins .
Anticancer Properties
Antioxidant Activity
Antimicrobial Applications
Antiviral Activity
Drug Design and Discovery
Mécanisme D'action
Target of Action
The compound, (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone, is a complex molecule that contains both indole and thiazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, thiazole derivatives have been associated with a wide range of biological activities . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad spectrum of biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific biological activity it exhibits.
Result of Action
Given the diverse biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect the yield of a compound . .
Orientations Futures
The future directions in the research of this compound could involve modifying the left wing of the compound, starting from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) .
Propriétés
IUPAC Name |
[2-amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-32-17-9-7-16(8-10-17)26(31)25-24(28)23(21-6-4-5-13-30(21)25)27-29-20(15-35-27)19-14-18(33-2)11-12-22(19)34-3/h4-15H,28H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZQPWNUOMLKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=C(C=CC(=C5)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

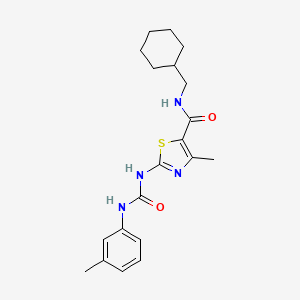
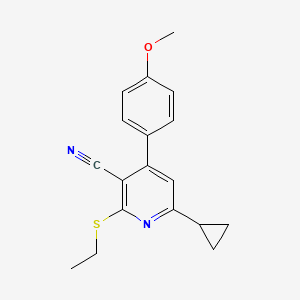
![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)
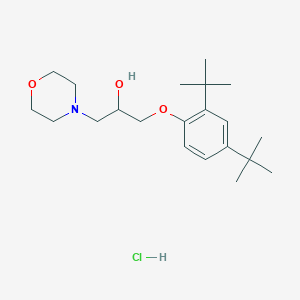
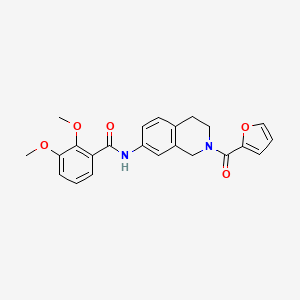
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)
